

# In-Depth Technical Guide to 6-Fluoro-2-methyl-4-chromanone

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## Compound of Interest

Compound Name: **6-Fluoro-2-methyl-4-chromanone**

Cat. No.: **B1301872**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties, synthesis, and potential biological significance of **6-Fluoro-2-methyl-4-chromanone**. The information is curated for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

## Core Chemical Properties

**6-Fluoro-2-methyl-4-chromanone** is a fluorinated heterocyclic compound belonging to the chromanone class. The presence of a fluorine atom at the 6-position and a methyl group at the 2-position of the chromanone scaffold can significantly influence its physicochemical and biological properties.

Property	Value	Reference
Molecular Formula	C <sub>10</sub> H <sub>9</sub> FO <sub>2</sub>	[1]
Molecular Weight	180.18 g/mol	[1]
CAS Number	88754-96-5	
Appearance	White to light yellow to light orange powder/crystal	[2]
Purity	>97.0% (GC)	[2]
Melting Point	69.0 - 72.0 °C	
IUPAC Name	6-fluoro-2-methyl-2,3-dihydro-4H-chromen-4-one	
Canonical SMILES	CC1CC(=O)C2=C(O1)C=C(C=C2)F	
InChI Key	RPAIBTVEPAACRP-UHFFFAOYSA-N	

## Synthesis of 6-Fluoro-2-methyl-4-chromanone

The synthesis of 2-substituted chroman-4-ones can be achieved through a base-mediated aldol condensation of the corresponding 2'-hydroxyacetophenone with an appropriate aldehyde. A general and efficient method utilizes microwave irradiation to facilitate the reaction. [3]

## Experimental Protocol: Microwave-Assisted Synthesis

This protocol is adapted from a general procedure for the synthesis of chroman-4-one derivatives.[3]

### Materials:

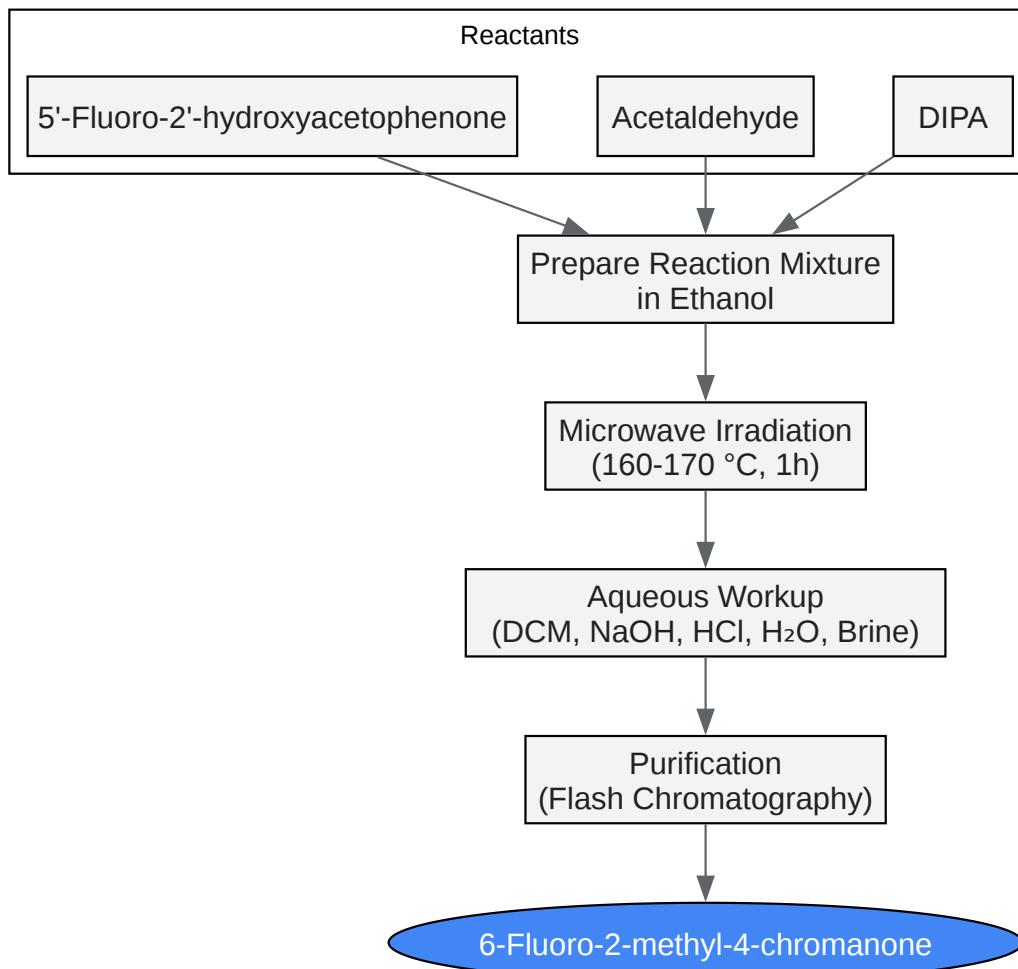
- 5'-Fluoro-2'-hydroxyacetophenone
- Acetaldehyde (or a suitable precursor)

- Diisopropylamine (DIPA)
- Ethanol (EtOH)
- Dichloromethane (CH<sub>2</sub>Cl<sub>2</sub>)
- 1 M Hydrochloric acid (HCl)
- 10% Sodium hydroxide (NaOH) solution
- Brine
- Magnesium sulfate (MgSO<sub>4</sub>)

**Procedure:**

- In a microwave-safe vessel, dissolve 5'-fluoro-2'-hydroxyacetophenone in ethanol (0.4 M solution).
- Add acetaldehyde (1.1 equivalents) and diisopropylamine (DIPA) (1.1 equivalents) to the solution.
- Seal the vessel and heat the reaction mixture using microwave irradiation at 160-170 °C for 1 hour.
- After cooling, dilute the reaction mixture with dichloromethane.
- Wash the organic layer sequentially with 10% aqueous NaOH, 1 M aqueous HCl, water, and finally brine.
- Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography to yield **6-Fluoro-2-methyl-4-chromanone**.

## Microwave-Assisted Synthesis Workflow

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## Spectroscopic Data Analysis

While specific experimental spectra for **6-Fluoro-2-methyl-4-chromanone** are not readily available in the public domain, an analysis of the expected spectral data can be inferred from the known data of closely related analogs such as 6-Methyl-4-chromanone and 6-Fluoro-4-chromanone.<sup>[4][5][6]</sup>

## Predicted <sup>1</sup>H NMR Spectral Data

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methine and methylene protons of the dihydropyranone ring, and the methyl protons.

Proton Assignment	Predicted Chemical Shift ( $\delta$ , ppm)	Multiplicity
Aromatic H (H-5, H-7, H-8)	7.0 - 7.9	m
Methine H (H-2)	4.4 - 4.6	m
Methylene H (H-3)	2.7 - 2.9	m
Methyl H (-CH <sub>3</sub> )	1.2 - 1.5	d

## Predicted <sup>13</sup>C NMR Spectral Data

The carbon NMR spectrum will be characterized by signals corresponding to the carbonyl carbon, aromatic carbons (with C-F coupling), and the aliphatic carbons of the heterocyclic ring and the methyl group.

Carbon Assignment	Predicted Chemical Shift ( $\delta$ , ppm)
Carbonyl C (C-4)	190 - 193
Aromatic C-F (C-6)	155 - 160 (d, <sup>1</sup> JCF)
Aromatic C (C-5, C-7, C-8, C-4a, C-8a)	115 - 162
Methine C (C-2)	78 - 80
Methylene C (C-3)	42 - 44
Methyl C (-CH <sub>3</sub> )	20 - 23

## Predicted IR Spectral Data

The infrared spectrum will exhibit characteristic absorption bands for the carbonyl group, aromatic C-H and C=C bonds, and the C-F bond.

Functional Group	Predicted Wavenumber (cm <sup>-1</sup> )
C=O (carbonyl) stretch	1680 - 1700
Aromatic C-H stretch	3000 - 3100
Aliphatic C-H stretch	2850 - 3000
Aromatic C=C stretch	1500 - 1600
C-O (ether) stretch	1200 - 1300
C-F stretch	1100 - 1250

## Predicted Mass Spectrometry Fragmentation

In mass spectrometry, **6-Fluoro-2-methyl-4-chromanone** is expected to show a molecular ion peak  $[M]^+$  at m/z 180. The fragmentation pattern would likely involve the loss of the methyl group, cleavage of the dihydropyranone ring, and potentially a retro-Diels-Alder reaction.

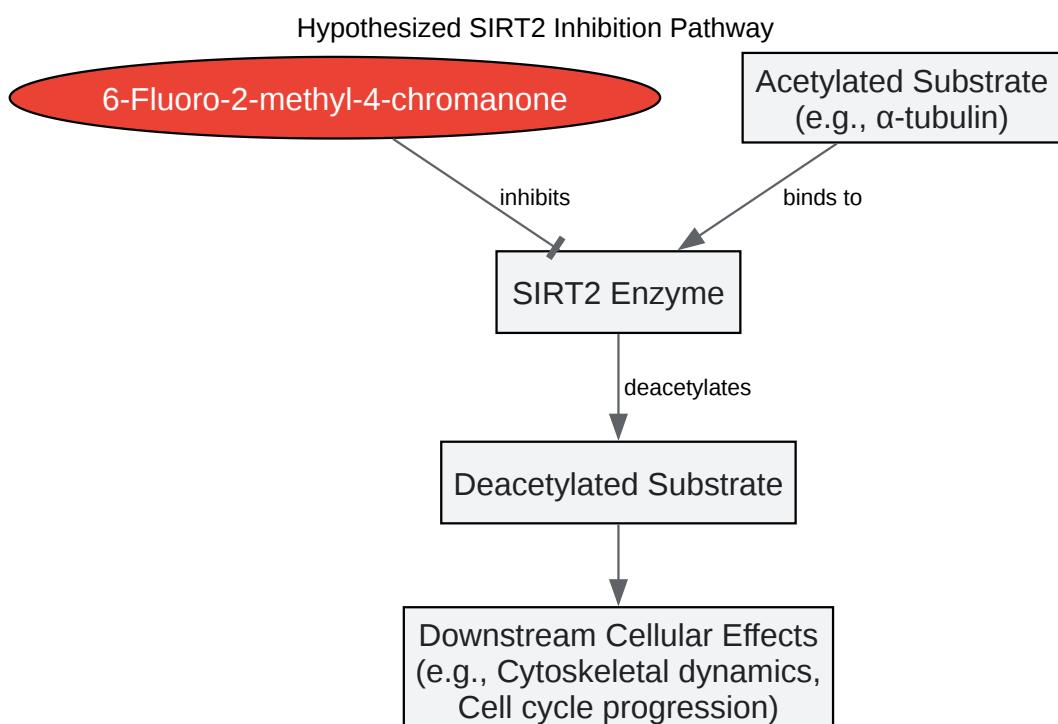
Fragment Ion	Predicted m/z
$[M]^+$	180
$[M - \text{CH}_3]^+$	165
$[M - \text{C}_2\text{H}_4\text{O}]^+$ (from retro-Diels-Alder)	136
Ion from cleavage of the heterocyclic ring	Various

## Potential Biological Activity and Signaling Pathways

The chromanone scaffold is recognized as a "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.<sup>[7]</sup>

## SIRT2 Inhibition

Substituted chroman-4-ones have been identified as selective inhibitors of Sirtuin 2 (SIRT2), an enzyme implicated in aging-related diseases such as neurodegenerative disorders.<sup>[3]</sup> The fluorine substitution at the 6-position may enhance the inhibitory potency and selectivity of **6-Fluoro-2-methyl-4-chromanone** towards SIRT2.



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